4-chloro-N,N-dimethylquinazolin-2-amine
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Overview
Description
4-chloro-N,N-dimethylquinazolin-2-amine is a heterocyclic compound with the molecular formula C10H10ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylquinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Transesterification: It can react with alkanoic acids in transesterification reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinazoline derivatives .
Scientific Research Applications
4-chloro-N,N-dimethylquinazolin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylquinazolin-4-amine: Another quinazoline derivative with similar chemical properties.
4-chloro-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline: A related compound with additional functional groups.
Uniqueness
4-chloro-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3 |
InChI Key |
WSLBXUUJVCFGJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)Cl |
Origin of Product |
United States |
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